Cas no 438219-78-4 (4-(4-chloro-2-nitrophenoxy)methylbenzoic acid)

4-(4-chloro-2-nitrophenoxy)methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid
- 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid
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- MDL: MFCD02253719
- インチ: InChI=1S/C14H10ClNO5/c15-11-5-6-13(12(7-11)16(19)20)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
- InChIKey: VCUCJKGNGZHZDB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
4-(4-chloro-2-nitrophenoxy)methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228160-2.5g |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |
438219-78-4 | 95% | 2.5g |
$558.0 | 2024-06-20 | |
Enamine | EN300-228160-10.0g |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |
438219-78-4 | 95% | 10.0g |
$1224.0 | 2024-06-20 | |
Enamine | EN300-228160-5g |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |
438219-78-4 | 5g |
$825.0 | 2023-09-15 | ||
Enamine | EN300-228160-10g |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |
438219-78-4 | 10g |
$1224.0 | 2023-09-15 | ||
Crysdot LLC | CD12071767-5g |
4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |
438219-78-4 | 97% | 5g |
$431 | 2024-07-24 | |
A2B Chem LLC | AV15568-100mg |
4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |
438219-78-4 | 95% | 100mg |
$286.00 | 2024-04-20 | |
Matrix Scientific | 204298-1g |
4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, 95% |
438219-78-4 | 95% | 1g |
$738.00 | 2023-09-10 | |
A2B Chem LLC | AV15568-50mg |
4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |
438219-78-4 | 95% | 50mg |
$255.00 | 2024-04-20 | |
Enamine | EN300-228160-1g |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |
438219-78-4 | 1g |
$284.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1788885-1g |
4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |
438219-78-4 | 98% | 1g |
¥10510.00 | 2024-05-13 |
4-(4-chloro-2-nitrophenoxy)methylbenzoic acid 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
4-(4-chloro-2-nitrophenoxy)methylbenzoic acidに関する追加情報
Professional Introduction to 4-(4-chloro-2-nitrophenoxy)methylbenzoic Acid (CAS No. 438219-78-4)
4-(4-chloro-2-nitrophenoxy)methylbenzoic acid, with the chemical identifier CAS No. 438219-78-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motifs that include a phenoxy group linked to a benzoic acid backbone, further functionalized with a chloro and nitro substituent on the aromatic ring. The precise arrangement of these functional groups imparts distinct chemical properties, making it a valuable candidate for various biochemical and pharmacological applications.
The synthesis and characterization of 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid involve meticulous chemical methodologies that ensure high purity and yield. The presence of the chloro and nitro groups enhances its reactivity, allowing for further derivatization into more complex molecules. These modifications are crucial in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity. The benzoic acid core is well-known for its antimicrobial and anti-inflammatory properties, which have been extensively studied in various therapeutic contexts.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid has emerged as a promising intermediate in the synthesis of potential drug candidates. Its structural features make it an attractive scaffold for designing molecules that can interact with biological targets at high affinity. For instance, the nitro group can be reduced to an amine, introducing new possibilities for further functionalization and leading to compounds with different pharmacological profiles.
The pharmaceutical industry has been particularly interested in benzoic acid derivatives due to their broad spectrum of biological activities. Studies have shown that compounds containing this moiety can exhibit properties such as COX inhibition, which is relevant in the treatment of pain and inflammation. Additionally, the phenoxy group can serve as a linker for bioactive molecules, facilitating their delivery to target sites within the body. This versatility makes 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid a versatile building block in drug discovery.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid interacts with biological targets, providing insights into its potential therapeutic effects. These simulations have helped identify key structural features that contribute to its binding affinity and selectivity, guiding the design of more effective derivatives.
The environmental impact of pharmaceutical intermediates is another critical consideration. While CAS No. 438219-78-4 itself is not classified as an environmental hazard, responsible handling and disposal are essential to minimize any potential ecological risks. Researchers are increasingly adopting green chemistry principles to develop synthetic routes that reduce waste and energy consumption without compromising yield or purity.
In conclusion, 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for developing new drugs with improved therapeutic outcomes. As research continues to uncover new applications for this compound, it is likely to play an even greater role in the future of medicine.
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